Boc-3-(9-anthryl)-L-alanine

Catalog No.
S679966
CAS No.
332065-09-5
M.F
C22H23NO4
M. Wt
365.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-(9-anthryl)-L-alanine

CAS Number

332065-09-5

Product Name

Boc-3-(9-anthryl)-L-alanine

IUPAC Name

(2S)-3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1

InChI Key

GYXDEFFXDFOZMJ-IBGZPJMESA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O
  • Origin: This compound is not naturally occurring. It is a synthetic derivative of the amino acid L-alanine, where a bulky anthryl group is attached to the side chain and a Boc (tert-butyloxycarbonyl) protecting group is attached to the amino group [].
  • Significance: Boc-3-(9-anthryl)-L-alanine is a valuable building block for peptide synthesis. The anthryl group can be used as a fluorescent probe to study protein structure and function, while the Boc group protects the amino group during peptide chain assembly and can be selectively removed later [, ].

Molecular Structure Analysis

The key features of Boc-3-(9-anthryl)-L-alanine's structure include:

  • A central carbon backbone common to all amino acids.
  • An amino group (NH2) attached to the alpha carbon. This group is protected by a Boc group (C(CH3)3OCO-) in this case.
  • A carboxylic acid group (COOH) on the other end of the molecule.
  • A side chain consisting of a three-carbon chain with an anthryl group (C14H10) attached to the third carbon. The anthryl group is a flat, three-ringed aromatic structure with fluorescent properties [].

Chemical Reactions Analysis

  • Synthesis: This compound is likely synthesized by reacting L-alanine with an anthryl derivative and then protecting the amino group with a Boc group. The specific reaction scheme would depend on the chosen anthryl derivative and protecting group chemistry [].
  • Deprotection: The Boc group can be removed using acidic conditions, allowing the free amino group to participate in peptide bond formation [].
  • Peptide synthesis: Boc-3-(9-anthryl)-L-alanine can be incorporated into peptides using standard peptide coupling reactions. The anthryl group can serve as a fluorescent tag for the peptide, enabling its detection and characterization [].

Physical And Chemical Properties Analysis

  • It is likely a solid at room temperature due to the presence of the bulky anthryl group and the Boc protecting group.
  • It may have limited solubility in water due to the hydrophobic anthryl group but might be soluble in organic solvents like dichloromethane or dimethylformamide.
  • It is likely stable under acidic conditions used for Boc deprotection but might decompose at high temperatures.

Boc-3-(9-anthryl)-L-alanine itself is not expected to have a specific biological activity. However, when incorporated into a peptide, the anthryl group can function as a fluorescent probe. The fluorescence properties of the anthryl group can be used to study the conformation, dynamics, and interactions of the peptide within a biological system [].

Fluorescent Labeling:

Boc-3-(9-anthryl)-L-alanine is a valuable tool in peptide synthesis due to the presence of the anthryl moiety. This moiety exhibits fluorescent properties, making it useful for labeling peptides and monitoring their interactions with other molecules or biological systems []. The anthryl group emits light at a specific wavelength when excited by an external light source, allowing researchers to track the labeled peptide within a complex mixture. This technique is particularly beneficial for studying protein-protein interactions, cellular localization, and enzyme activity [, ].

Chiral Separation:

Boc-3-(9-anthryl)-L-alanine can be employed for the separation of enantiomers in chiral chromatography []. Enantiomers are mirror-image molecules with identical chemical formulas but differing spatial arrangements of atoms. Due to their structural differences, enantiomers often exhibit distinct biological activities. Chiral separation techniques are crucial in separating these molecules for various applications, including drug discovery and development. The anthryl group in Boc-3-(9-anthryl)-L-alanine interacts differently with the two enantiomers, allowing for their efficient separation through chromatographic techniques [].

XLogP3

5

Wikipedia

Boc-3-(9-anthryl)-L-alanine

Dates

Modify: 2023-08-15

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